N,4-diethylaniline hydrochloride is an organic compound with the molecular formula C10H16ClN and a molecular weight of 185.69 g/mol. It appears as a white to nearly white crystalline powder and is primarily used in research and industrial applications. The compound is classified as a tertiary amine due to the presence of two ethyl groups attached to the nitrogen atom in the aniline structure. The hydrochloride form indicates the presence of a hydrochloric acid moiety, which enhances its solubility in water and makes it easier to handle in various chemical processes .
As with most chemicals, it is advisable to handle N,4-diethylaniline hydrochloride with caution due to the lack of extensive safety data. Here are some general safety considerations:
These reactions are crucial for synthetic organic chemistry, particularly in the production of dyes, pharmaceuticals, and agrochemicals.
Research indicates that N,4-diethylaniline hydrochloride exhibits biological activities that may include:
The biological implications of this compound should be explored further through rigorous pharmacological studies.
N,4-diethylaniline hydrochloride can be synthesized through several methods:
These methods highlight the versatility in synthesizing this compound for various applications.
N,4-diethylaniline hydrochloride finds applications in several fields:
These applications underscore its significance in both industrial and academic settings.
Interaction studies involving N,4-diethylaniline hydrochloride focus on its reactivity with other chemical species:
Further investigation into these interactions could provide insights into its potential therapeutic uses or toxicological effects.
Several compounds share structural similarities with N,4-diethylaniline hydrochloride. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N,N-Diethylaniline Hydrochloride | C10H16ClN | Contains two ethyl groups on nitrogen; less reactive than N,4-diethylaniline. |
4-Diethylaminobenzaldehyde | C11H15ClN | Contains an aldehyde functional group; used in organic synthesis. |
4-(Diethylamino)methylphenol | C12H17ClN | Exhibits phenolic properties; utilized in dye production. |
N,4-diethylaniline hydrochloride is unique due to its specific substitution pattern on the aromatic ring and its potential applications in dye chemistry and pharmaceuticals. Its reactivity profile also distinguishes it from other similar compounds.